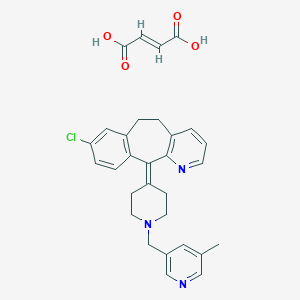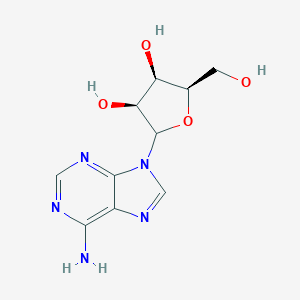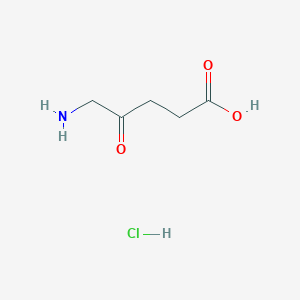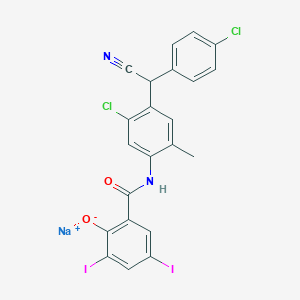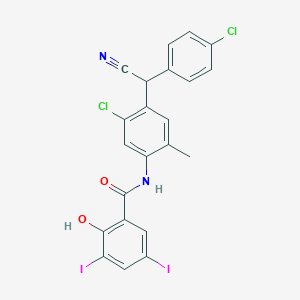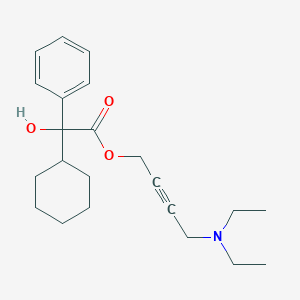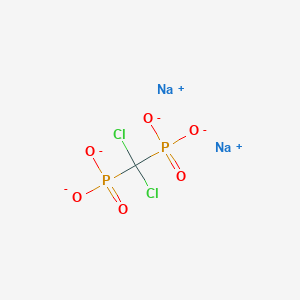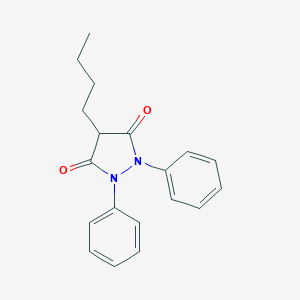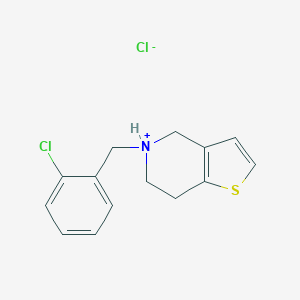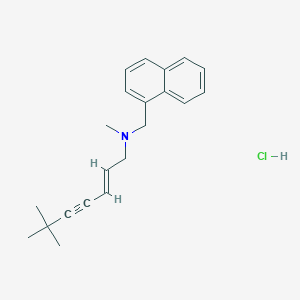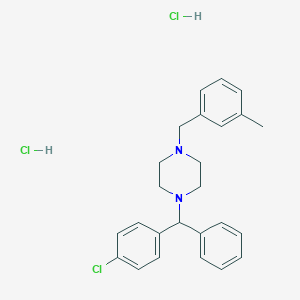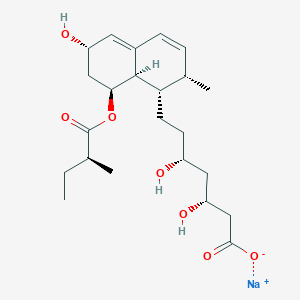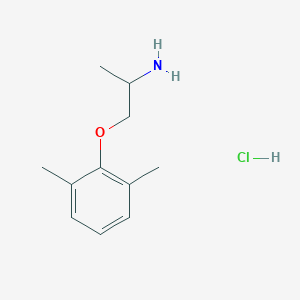
氯苯唑西林钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cloxacillin sodium is a semi-synthetic antibiotic belonging to the penicillin class. It is a chlorinated derivative of oxacillin and is primarily used to treat infections caused by beta-lactamase-producing staphylococci . This compound is effective against a range of bacterial infections, including impetigo, cellulitis, pneumonia, septic arthritis, and otitis externa .
作用机制
Target of Action
Cloxacillin Sodium, also known as Cloxapen, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for bacterial survival .
Mode of Action
Cloxacillin Sodium interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . It’s also suggested that Cloxacillin Sodium may interfere with an autolysin inhibitor, leading to cell lysis mediated by bacterial cell wall autolytic enzymes .
Biochemical Pathways
The primary biochemical pathway affected by Cloxacillin Sodium is the synthesis of the bacterial cell wall . By inhibiting this process, the drug prevents the bacteria from maintaining their structural integrity, leading to cell lysis . The initial interactions of the degrading agent with the antibiotic occur at the β-lactam and sulfide groups .
Pharmacokinetics
Cloxacillin Sodium exhibits a bioavailability ranging from 37 to 90% . It is primarily excreted through the kidneys and biliary system . The drug has a protein binding of 95% and an elimination half-life of 30 minutes to 1 hour .
Result of Action
The molecular and cellular effects of Cloxacillin Sodium’s action primarily involve the disruption of the bacterial cell wall synthesis . This disruption leads to cell lysis and the eventual death of the bacteria .
Action Environment
The action, efficacy, and stability of Cloxacillin Sodium can be influenced by various environmental factors. For instance, the presence of chloride ions in seawater can accelerate the degradation of the antibiotic . Conversely, the presence of urea and ammonium in hospital wastewater can retard the removal of this pharmaceutical .
科学研究应用
Cloxacillin sodium has a wide range of scientific research applications:
Chemistry: Used in studies involving beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Widely used in clinical settings to treat bacterial infections resistant to other penicillins.
Industry: Employed in the development of new antibiotic formulations and stability studies.
生化分析
Biochemical Properties
Cloxacillin sodium interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these PBPs, Cloxacillin sodium inhibits the third and last stage of bacterial cell wall synthesis .
Cellular Effects
Cloxacillin sodium exerts its effects on various types of cells, primarily bacteria. It inhibits bacterial cell wall synthesis, leading to cell lysis . This lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that Cloxacillin sodium interferes with an autolysin inhibitor .
Molecular Mechanism
The molecular mechanism of Cloxacillin sodium involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The subsequent cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Dosage Effects in Animal Models
In animal models, such as dogs and cats, Cloxacillin sodium is applied at a dosage of 1/10 of a tube (0.3 g) every 24 hours
Metabolic Pathways
Cloxacillin sodium, like other penicillins, is metabolized via breakage of the beta-lactam ring to form an inactive penicilloic acid metabolite .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with components located within the bacterial cell wall .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of cloxacillin sodium involves the reaction between 6-aminopenicillanic acid and 3-o-chlorophenyl-5-methylisoxazole-4-carbonyl chloride. This reaction produces the sodium salt of 3-o-chlorophenyl-5-methyl-4-isoxazolylpenicillin . The crystallization preparation method involves stirring a sodium isooctoate-alcohol solution with cloxacillin acid solution at a temperature of 5-25°C, followed by solventing-out crystallization using an ester or ether solventing-out agent .
Industrial Production Methods
In industrial settings, cloxacillin sodium is produced by reacting 6-aminopenicillanic acid with sodium hydroxide to generate 6-aminopenicillanic acid sodium. This is followed by a condensation reaction with o-chloroacyl chloride, acidification with dilute sulfuric acid, and the addition of a salt-forming agent such as sodium isooctanoate .
化学反应分析
Types of Reactions
Cloxacillin sodium undergoes various chemical reactions, including:
Oxidation: The compound is susceptible to degradation under oxidative conditions.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo substitution reactions, particularly involving its beta-lactam ring.
Common Reagents and Conditions
Oxidizing Agents: Used in oxidative degradation studies.
Acidic and Alkaline Conditions: The compound degrades under both acidic and alkaline conditions.
Major Products Formed
The major products formed from these reactions include various degradation products, which are typically analyzed using chromatographic methods .
相似化合物的比较
Similar Compounds
Dicloxacillin: Another penicillinase-resistant penicillin with similar uses.
Flucloxacillin: Known for its effectiveness against staphylococcal infections.
Nafcillin: Used for treating infections caused by penicillinase-producing staphylococci.
Oxacillin: A precursor to cloxacillin with a similar mechanism of action.
Uniqueness
Cloxacillin sodium is unique due to its chlorinated derivative structure, which enhances its resistance to beta-lactamase enzymes. This makes it particularly effective against beta-lactamase-producing staphylococci, setting it apart from other penicillins .
属性
CAS 编号 |
7081-44-9 |
|---|---|
分子式 |
C19H20ClN3NaO6S |
分子量 |
476.9 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/t13-,14+,17-;;/m1../s1 |
InChI 键 |
KNNWTOJBVOKDPC-VICXVTCVSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
手性 SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |
Key on ui other cas no. |
7081-44-9 642-78-4 |
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard |
溶解度 |
WHITE, CRYSTALLINE POWDER; SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE, CHLOROFORM; AQ SOLN IS ALKALINE; DECOMP BETWEEN 170 °C & 173 °C; ODORLESS; BITTER TASTE /MONOHYDRATE/ 5.32e-02 g/L |
同义词 |
Chloroxacillin Cloxacillin Cloxacillin Sodium Cloxacillin, Sodium Sodium Cloxacillin Sodium, Cloxacillin Syntarpen Tegopen |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


